- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

956477-64-8 structure
Produktname:1-(difluoromethyl)-4-nitro-pyrazole
CAS-Nr.:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
1-(difluoromethyl)-4-nitro-pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-difluoroMenthyl-4-nitropyrazole
- 1-(difluoromethyl)-4-nitro-1H-pyrazole
- 1-(difluoromethyl)-4-nitropyrazole
- N-difluoromethyl-4-nitropyrazole
- 1-Difluoromethyl-4-nitro-1H-pyrazole
- VCURCUIEDUUUEA-UHFFFAOYSA-N
- STK313239
- SBB021414
- SB21957
- NE34664
- SY021392
- AK189012
- ST45092450
- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(difluoromethyl)-4-nitro-pyrazole
- DS-9953
- AKOS015922257
- 956477-64-8
- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
- P10301
- AKOS000306192
- Z851015902
- SCHEMBL3264887
- MFCD04967412
- EN300-56165
- DB-121110
- CS-0085393
-
- MDL: MFCD04967412
- Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
- InChI-Schlüssel: VCURCUIEDUUUEA-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1=CN(C(F)F)N=C1)=O
Berechnete Eigenschaften
- Genaue Masse: 163.01933267g/mol
- Monoisotopenmasse: 163.01933267g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.6
- XLogP3: 0.9
Experimentelle Eigenschaften
- Dichte: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 216.1±40.0°C at 760 mmHg
- Flammpunkt: 84.5±27.3 ºC,
- Löslichkeit: Leicht löslich (5,1 g/l) (25°C),
1-(difluoromethyl)-4-nitro-pyrazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
1-(difluoromethyl)-4-nitro-pyrazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156033-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 98% | 5g |
¥444.00 | 2024-04-24 | |
Chemenu | CM120441-5g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95%+ | 5g |
$*** | 2023-03-29 | |
Enamine | EN300-56165-10.0g |
1-(difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95.0% | 10.0g |
$98.0 | 2025-03-15 | |
abcr | AB458035-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |
956477-64-8 | 5g |
€131.10 | 2025-03-19 | ||
abcr | AB458035-1 g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 1g |
€193.20 | 2022-03-01 | ||
abcr | AB458035-5 g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |
956477-64-8 | 5g |
€211.50 | 2023-04-22 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11560-10g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 10g |
¥5349.0 | 2021-09-08 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-10g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 10g |
¥738.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-25g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 25g |
¥1845.00 | 2024-07-09 | |
Fluorochem | 025966-1g |
1-Difluoromethyl-4-nitro-1H-pyrazole |
956477-64-8 | 95% | 1g |
£114.00 | 2022-03-01 |
1-(difluoromethyl)-4-nitro-pyrazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 h, 120 °C
1.2 20 h, 120 °C
Referenz
- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
Referenz
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic TherapyJournal of Medicinal Chemistry, 2022, 65(3), 1770-1785,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C
Referenz
- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
Referenz
- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referenz
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Referenz
- Preparation of FXIa inhibitor and application thereof, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Referenz
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt
Referenz
- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild conditionTetrahedron Letters, 2018, 59(28), 2752-2754,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Referenz
- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazolesChemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C
Referenz
- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,
1-(difluoromethyl)-4-nitro-pyrazole Raw materials
- Sodium chlorodifluoroacetate
- 4-Nitropyrazole
- Bromodifluoromethane
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 1-(Difluoromethyl)-1H-pyrazole
1-(difluoromethyl)-4-nitro-pyrazole Preparation Products
1-(difluoromethyl)-4-nitro-pyrazole Verwandte Literatur
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Verwandte Kategorien
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Empfohlene Lieferanten
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(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Reinheit:95%+
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